

5-methoxy-1H-indole-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methoxy-1H-indole-3-carbonitrile

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An In-Depth Technical Guide to **5-Methoxy-1H-indole-3-carbonitrile**: Properties, Synthesis, and Applications

Introduction

5-Methoxy-1H-indole-3-carbonitrile is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by the indole scaffold, a privileged motif found in numerous natural products and FDA-approved drugs, which is further functionalized with a methoxy group at the 5-position and a nitrile group at the 3-position.[1][2][3][4] The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, while the electron-withdrawing nitrile group provides a key synthetic handle for a wide array of chemical transformations.[2][4] This combination makes it a crucial intermediate for developing more complex molecules with potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The intrinsic properties of **5-methoxy-1H-indole-3-carbonitrile** are dictated by its unique molecular architecture. The fusion of the benzene and pyrrole rings creates the electron-rich indole system, while the substituents at the C3 and C5 positions modulate its electronic character and reactivity.

Core Data

The fundamental physicochemical data for **5-methoxy-1H-indole-3-carbonitrile** are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O	[1]
Molecular Weight	172.18 g/mol	[1]
CAS Number	23084-36-8	[1]
Appearance	Solid (form may vary)	N/A
Boiling Point	385 °C at 760 mmHg	[1]
Melting Point	Not consistently reported; related indole carbonitriles melt in the 140-160 °C range.	[5]
Solubility	Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	[6]

Structural Analysis

The key to understanding the utility of **5-methoxy-1H-indole-3-carbonitrile** lies in its structure.

- **Indole Core:** A bicyclic aromatic heterocycle that serves as the foundation. The indole nucleus is a well-established pharmacophore.[3]
- **5-Methoxy Group (-OCH₃):** This is a strong electron-donating group (EDG) via resonance. It increases the electron density of the entire indole ring system, making it more susceptible to electrophilic attack. This enhanced nucleophilicity is a critical aspect of its reactivity.[2]
- **3-Nitrile Group (-C≡N):** This is a strong electron-withdrawing group (EWG) via induction and resonance. It serves as a versatile chemical handle that can be transformed into other functional groups such as amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[4]

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of **5-methoxy-1H-indole-3-carbonitrile**. The following data represent the expected spectral characteristics based on its structure and data from analogous compounds.

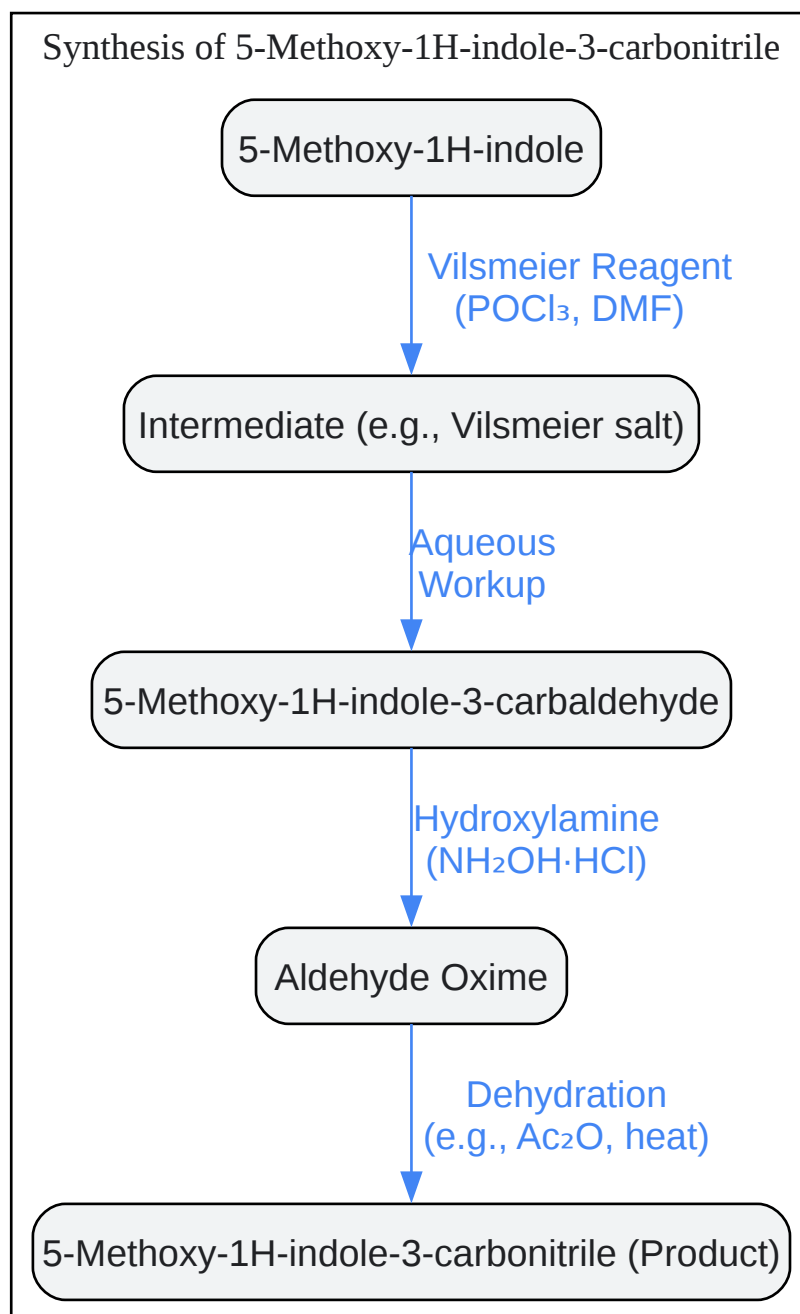
Technique	Characteristic Features
¹ H NMR	~8.3-8.6 ppm (s, 1H): N-H proton of the indole ring. ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene portion of the indole. ~3.8-3.9 ppm (s, 3H): Protons of the methoxy (-OCH ₃) group. The exact shifts and coupling constants for the aromatic protons depend on the solvent used.[5]
¹³ C NMR	~155 ppm: C5 carbon attached to the methoxy group. ~132 ppm: C7a quaternary carbon. ~115 ppm: Nitrile carbon (-C≡N). ~100-120 ppm: Other aromatic carbons. ~55-56 ppm: Methoxy carbon (-OCH ₃).[5]
IR (Infrared)	~3300-3400 cm ⁻¹ : N-H stretching vibration. ~2200-2230 cm ⁻¹ : C≡N (nitrile) stretching, a sharp and characteristic peak. ~1200-1250 cm ⁻¹ : Asymmetric C-O-C stretching of the aryl ether. ~1020-1050 cm ⁻¹ : Symmetric C-O-C stretching.[7]
MS (Mass Spec.)	m/z ~172.18: Molecular ion peak [M] ⁺ corresponding to the molecular weight. Fragmentation patterns would involve loss of HCN and methyl radicals.[8]

Synthesis Methodology

The synthesis of **5-methoxy-1H-indole-3-carbonitrile** typically leverages the inherent reactivity of the parent 5-methoxy-1H-indole. A common and effective strategy is the direct cyanation of the indole ring at the C3 position, which is the most nucleophilic site.

Illustrative Synthesis Workflow

The diagram below outlines a general, plausible pathway for the synthesis of the title compound.



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Caption: A multi-step synthesis pathway from 5-methoxyindole.

Experimental Protocol: Vilsmeier-Haack Approach

This protocol describes a reliable method for synthesizing the title compound, which proceeds through an aldehyde intermediate. The choice of the Vilsmeier-Haack reaction is based on its effectiveness for formylating electron-rich heterocycles like indoles at the C3 position.

Step 1: Formylation of 5-Methoxy-1H-indole

- **Reagent Preparation:** In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3 , 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Dissolve 5-methoxy-1H-indole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
- **Incubation:** Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
- **Work-up:** Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH 9-11. This hydrolyzes the intermediate iminium salt.
- **Isolation:** The product, 5-methoxy-1H-indole-3-carbaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

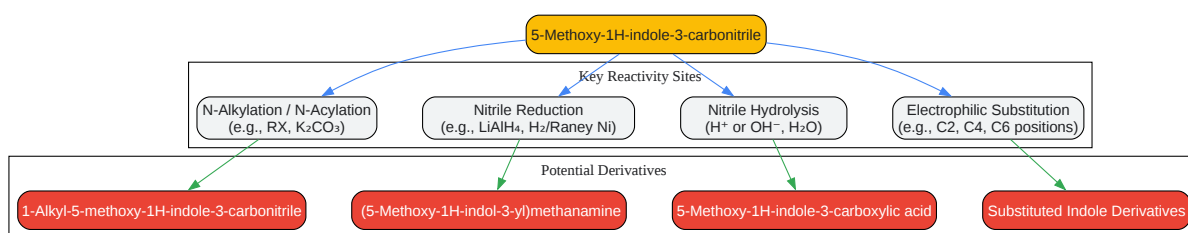
Step 2: Conversion of Aldehyde to Nitrile

- **Oxime Formation:** Suspend the 5-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$, 1.5 equivalents) and heat the mixture to reflux for 1-2 hours.
- **Dehydration:** After cooling, remove the solvent under reduced pressure. Add acetic anhydride (Ac_2O , 3-4 equivalents) to the crude oxime and heat to reflux for 1-3 hours. The acetic anhydride acts as a dehydrating agent to convert the oxime directly to the nitrile.
- **Work-up:** Cool the reaction mixture and pour it into ice water. The product will precipitate.

- Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **5-methoxy-1H-indole-3-carbonitrile**.

Chemical Reactivity and Derivatization

The dual functionality of **5-methoxy-1H-indole-3-carbonitrile** makes it a versatile substrate for further synthetic modifications.



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Caption: Reactivity map for **5-methoxy-1H-indole-3-carbonitrile**.

- Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂/Raney Ni).[4] This transformation yields (5-methoxy-1H-indol-3-yl)methanamine, a key precursor for tryptamine analogs.
- Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding 5-methoxy-1H-indole-3-carboxylic acid or the intermediate amide.[9] These carboxylic acid derivatives are also valuable in drug discovery.[3]
- N-H Functionalization: The indole nitrogen can be deprotonated with a mild base and subsequently alkylated, acylated, or sulfonylated to introduce a variety of substituents at the

N1 position.

- Electrophilic Aromatic Substitution: Although the C3 position is blocked, the electron-rich nature of the 5-methoxyindole ring allows for further electrophilic substitution, typically directed to the C2, C4, or C6 positions depending on the reaction conditions and the directing influence of the existing substituents.[\[2\]](#)

Applications in Research and Drug Development

The true value of **5-methoxy-1H-indole-3-carbonitrile** is realized in its application as a strategic intermediate.

- Oncology: Derivatives of 5-methoxyindoles have demonstrated potential as antitumor agents, sometimes by inhibiting enzymes that are critical for the proliferation and survival of cancer cells.[\[3\]](#)
- Infectious Diseases: The indole scaffold is a common feature in novel antimicrobial agents. Functionalization of this core structure can lead to compounds with potent antibacterial and antifungal activities.[\[3\]](#)
- Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made its derivatives a major focus for treating CNS conditions. Modifications can yield compounds with activity as selective serotonin reuptake inhibitors (SSRIs) or agents targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[\[1\]](#)[\[3\]](#)
- Materials Science: The conjugated π -system of the indole ring makes its derivatives useful in the development of novel materials with specific electronic or photonic properties.[\[1\]](#)

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[\[10\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[10\]](#)[\[11\]](#)

- Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.[1] It should be protected from light.[1]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

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- To cite this document: BenchChem. [5-methoxy-1H-indole-3-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587987#5-methoxy-1h-indole-3-carbonitrile-chemical-properties]

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